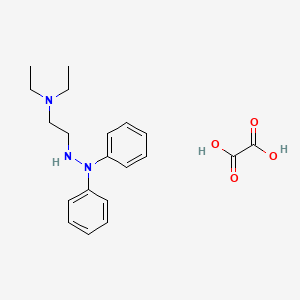
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylethanamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it valuable in studies related to oxidative stress and antioxidant activity. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
N,N-diethylethanamine: A simpler amine compound used in various chemical reactions.
Uniqueness
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine is unique due to its combination of hydrazine and amine functional groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
61299-29-4 |
|---|---|
Molekularformel |
C20H27N3O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-3-20(4-2)16-15-19-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14,19H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RGEUNVDYCBHDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




propanedioate](/img/structure/B14589763.png)
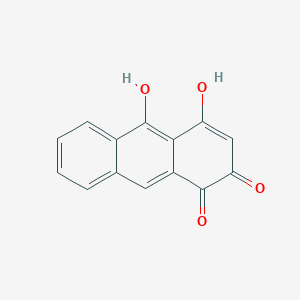
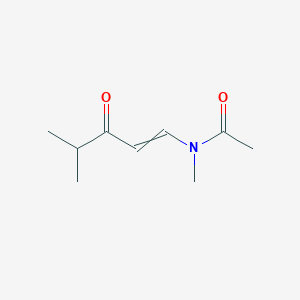
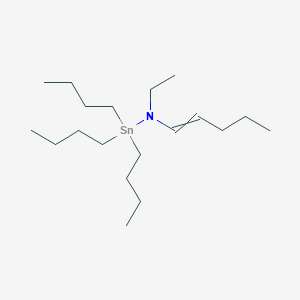
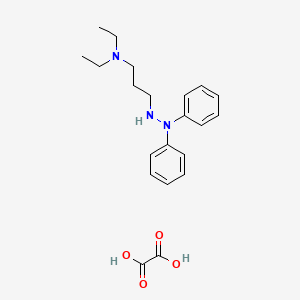


![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

